1,3-Dibromo-3-methylbutan-2-one
Overview
Description
1,3-Dibromo-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Br2O. It is a colorless liquid with a molecular weight of 243.93 g/mol. This compound is known for its reactivity due to the presence of two bromine atoms and a ketone group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-3-methylbutan-2-one can be synthesized through the bromination of 3-methylbutan-2-one. The reaction typically involves the addition of bromine (Br2) to 3-methylbutan-2-one in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to 3-methylbutan-2-one by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-methylbutan-2-one derivatives depending on the nucleophile used.
Reduction: Formation of 3-methylbutan-2-one.
Oxidation: Formation of 3-methylbutanoic acid.
Scientific Research Applications
1,3-Dibromo-3-methylbutan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.
Medicinal Chemistry: It is explored for its potential use in the development of new drugs, particularly as a building block for bioactive molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,3-dibromo-3-methylbutan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The ketone group can undergo nucleophilic addition reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-methylbutane: Similar in structure but with bromine atoms on adjacent carbon atoms.
3-Methylbutan-2-one: Lacks bromine atoms, making it less reactive.
1-Bromo-3-methylbutane: Contains only one bromine atom, resulting in different reactivity.
Uniqueness
1,3-Dibromo-3-methylbutan-2-one is unique due to the presence of two bromine atoms and a ketone group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
1,3-dibromo-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMECGUJZUHCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480126 | |
Record name | 1,3-dibromo-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-06-5 | |
Record name | 1,3-dibromo-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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